

An In-depth Technical Guide on the Physical Properties of (S)-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1-Cbz-3-Boc-Aminopiperidine

Cat. No.: B582006

[Get Quote](#)

Disclaimer: The initial request specified "**(S)-1-Cbz-3-Boc-aminopiperidine**". However, publicly available data for this specific compound is scarce. It is plausible that this is a niche intermediate. In contrast, extensive information is available for the closely related and widely used building blocks, (S)-1-Boc-3-aminopiperidine and (S)-3-(Boc-amino)piperidine. This guide will focus on these two well-characterized compounds, which are of significant interest to researchers, scientists, and drug development professionals.

Introduction

(S)-1-Boc-3-aminopiperidine and its regioisomer (S)-3-(Boc-amino)piperidine are chiral piperidine derivatives that serve as crucial building blocks in medicinal chemistry and pharmaceutical development.^[1] Their stereodefined structure and the presence of a versatile amino group, protected by a tert-butoxycarbonyl (Boc) group, make them ideal starting materials for the synthesis of complex bioactive molecules.^[1] These compounds are frequently utilized in the development of novel therapeutics, including those targeting neurological disorders, as well as in peptide synthesis to enhance the stability and bioactivity of peptide-based drugs.^[1] A thorough understanding of their physical properties is essential for their effective use in synthesis, formulation, and quality control.

Core Physical Properties

The following tables summarize the key physical and chemical identifiers for (S)-1-Boc-3-aminopiperidine and (S)-3-(Boc-amino)piperidine.

Table 1: Physical and Chemical Properties of (S)-1-Boc-3-aminopiperidine

Property	Value
IUPAC Name	tert-butyl (3S)-3-aminopiperidine-1-carboxylate ^{[2][3]}
Synonyms	(S)-3-Amino-1-N-Boc-piperidine, (S)-1-Boc-3-piperidinamine ^{[2][4]}
CAS Number	625471-18-3 ^{[1][3][4][5][6]}
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂ ^{[1][4][5][6][7][8]}
Molecular Weight	200.28 g/mol ^{[1][4][5][6][7]}
Appearance	Colorless to light yellow oil or gum or semi-solid ^{[1][2][9][10]}
Boiling Point	277.3 ± 33.0 °C (Predicted) ^{[2][8][9][10]}
Density	1.02 g/cm ³ ^{[2][8][9][10]}
Solubility	Soluble in dimethylsulfoxide ^{[2][8][10][11]}
Optical Rotation	[α]D +32.0 ± 3°, c = 1 in DMF ^[4] ; [α]D ²⁰ = +34.0° to +38.0°, c = 5% in MeOH ^[1]
Refractive Index	1.4690-1.4730 ^{[2][8][10]}
Flash Point	122 °C ^{[2][8][9][10]}

Table 2: Physical and Chemical Properties of (S)-3-(Boc-amino)piperidine

Property	Value
IUPAC Name	tert-butyl N-[(3S)-piperidin-3-yl]carbamate
Synonyms	(S)-3-(Boc-amino)piperidine
CAS Number	216854-23-8 [12] [13]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂ [12] [13]
Molecular Weight	200.28 g/mol
Appearance	White solid, crystals, or powder [12] [13]
Melting Point	122-127 °C [12] , 118.0-128.0 °C [13]
Boiling Point	304.8 ± 31.0 °C (Predicted) [12]
Solubility	Freely soluble in ethanol [12]
Optical Rotation	[α] -3° (c=1, DMF) [12] ; -15.4 ± 0.3° (c=1 in methanol) [13]
Flash Point	138.2 °C [12]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research and development. Below are generalized experimental protocols for measuring melting point and solubility.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity.[\[14\]](#)

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the initial melting of the first crystal to the complete liquefaction of the sample is recorded.[\[15\]](#)[\[16\]](#) Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0 °C, whereas impurities tend to depress and broaden the melting range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)[\[17\]](#)
- Spatula
- Mortar and pestle (optional, for grinding the sample)

Procedure:

- Sample Preparation: Ensure the sample is completely dry and finely powdered.[\[16\]](#) Introduce a small amount of the powdered sample into the open end of a capillary tube.[\[15\]](#)[\[17\]](#) Pack the sample into the sealed end of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube. The packed sample height should be 1-2 mm.[\[15\]](#)
- Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[\[16\]](#)[\[17\]](#)
- Measurement:
 - For an unknown sample, a rapid initial heating can be performed to determine an approximate melting point.
 - For a more accurate measurement, allow the apparatus to cool to at least 15-20 °C below the expected melting point.[\[17\]](#)
 - Begin heating at a slow, controlled rate, typically 1-2 °C per minute, as the melting point is approached.
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (T1).
 - Record the temperature at which the entire sample has melted into a clear liquid (T2).
 - The melting point is reported as the range T1-T2.

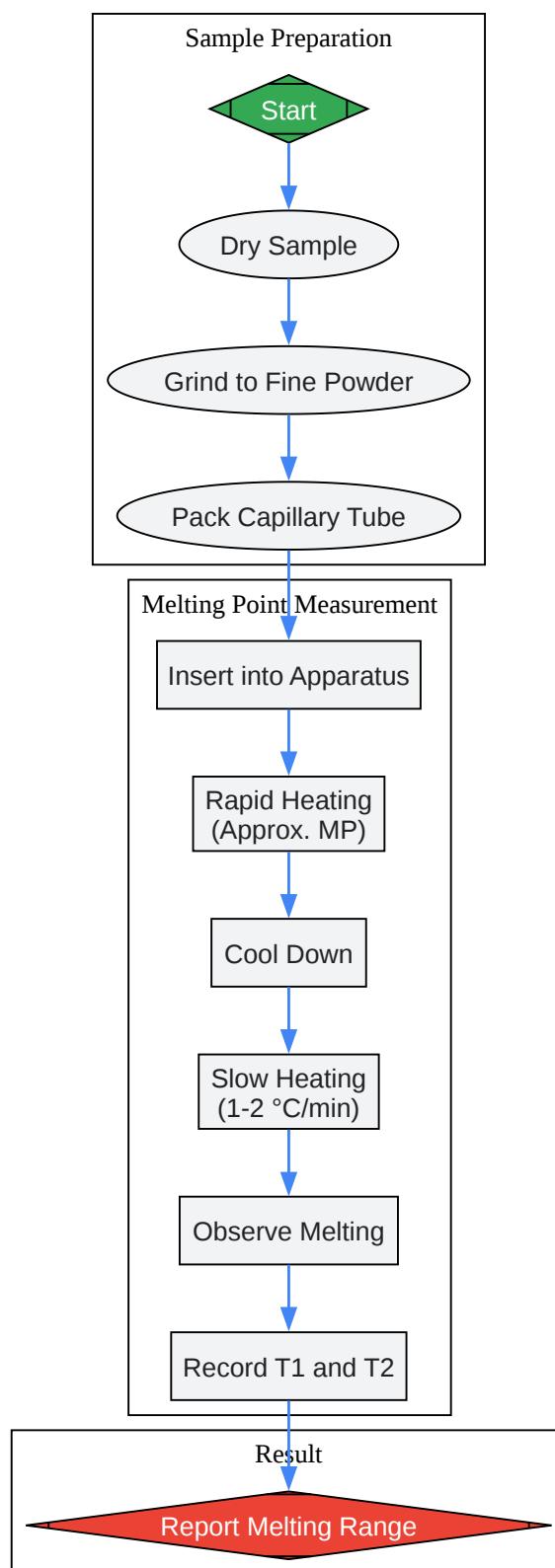
Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[18]

Principle: A known mass of the solute is added in small portions to a known volume of the solvent at a constant temperature. The mixture is agitated until saturation is reached, which is observed when the solute no longer dissolves.

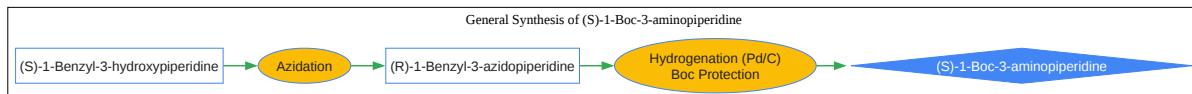
Apparatus:

- Test tubes or vials with stoppers
- Analytical balance
- Spatula
- Vortex mixer or shaker
- Constant temperature bath
- Filtration apparatus (e.g., syringe filters)


Procedure (Shake-Flask Method):

- Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.[19]
- Equilibration: Seal the vial and place it in a constant temperature bath. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
- Sampling and Analysis: Carefully withdraw a sample of the supernatant liquid, ensuring no solid particles are included. This can be achieved by filtration through a syringe filter.[19]
- Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis

(after solvent evaporation).[20] The determined concentration represents the solubility of the compound in that solvent at the specified temperature.


Visualizations

The following diagrams illustrate a typical experimental workflow for physical property determination and a general synthetic pathway for chiral aminopiperidines.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: A plausible synthetic route for (S)-1-Boc-3-aminopiperidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 625471-18-3 CAS MSDS ((S)-3-Amino-1-N-Boc-piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. (S)-1-Boc-3-aminopiperidine 97% | CAS: 625471-18-3 | AChemBlock [achemblock.com]
- 4. (S)-(+)-3-氨基-1-叔丁氧羰基哌啶 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. (S)-(+)-3-氨基-1-叔丁氧羰基哌啶 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. (S)-(+)-3-Amino-1-Boc-piperidine = 98.0 TLC 625471-18-3 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. (S)-3-Amino-1-N-Boc-piperidine Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 11. (S)-3-Amino-1-N-Boc-piperidine | 625471-18-3 [chemicalbook.com]
- 12. chembk.com [chembk.com]

- 13. (S)-3-(Boc-amino)piperidine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. pennwest.edu [pennwest.edu]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. westlab.com [westlab.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. solubility experimental methods.pptx [slideshare.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical Properties of (S)-Aminopiperidine Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582006#s-1-cbz-3-boc-aminopiperidine-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com